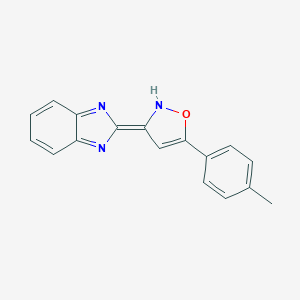
3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole, also known as BMOX, is a heterocyclic compound with potential applications in scientific research. It belongs to the class of oxazole derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of chitin synthase, an enzyme involved in fungal cell wall synthesis.
Biochemical and Physiological Effects:
3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism. 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has also been shown to inhibit the growth of various fungi and bacteria, indicating its potential as an antimicrobial agent. Additionally, 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has been reported to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has several advantages for lab experiments, including its ease of synthesis and potential as a fluorescent probe. However, 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has some limitations, including its potential toxicity and lack of specificity towards certain enzymes and proteins.
Orientations Futures
There are several future directions for research on 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole. One potential area of research is the development of 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole derivatives with improved specificity towards target enzymes and proteins. Another area of research is the investigation of 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole as a potential therapeutic agent for various diseases, including cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole.
In conclusion, 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole is a heterocyclic compound with potential applications in scientific research. It has been synthesized using various methods and has been investigated for its anticancer, antifungal, and antibacterial activities. 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has also been tested for its potential as a fluorescent probe and has been shown to have anti-inflammatory and antioxidant properties. While 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has some limitations, it has several advantages for lab experiments. Future research on 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole should focus on developing derivatives with improved specificity and investigating its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole can be synthesized using different methods, including the reaction of 2-amino-benzimidazole with 4-methylphenacyl bromide, followed by cyclization with ethyl oxalyl chloride. Another method involves the reaction of 2-amino-benzimidazole with 4-methylbenzoyl chloride, followed by cyclization with oxalyl chloride. Both methods have been reported to yield 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole with good purity and yield.
Applications De Recherche Scientifique
3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has also been tested for its potential as an antiviral agent, with promising results. Additionally, 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has been investigated for its potential as a fluorescent probe for the detection of metal ions.
Propriétés
Formule moléculaire |
C17H13N3O |
|---|---|
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C17H13N3O/c1-11-6-8-12(9-7-11)16-10-15(20-21-16)17-18-13-4-2-3-5-14(13)19-17/h2-10,20H,1H3 |
Clé InChI |
PUNNXPKIDAZCNU-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=CC(=C3N=C4C=CC=CC4=N3)NO2 |
SMILES |
CC1=CC=C(C=C1)C2=CC(=C3N=C4C=CC=CC4=N3)NO2 |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=C3N=C4C=CC=CC4=N3)NO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246398.png)

![7-Hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B246405.png)
![Ethyl 7-amino-3-carbamoyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B246406.png)
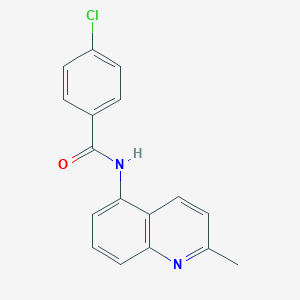
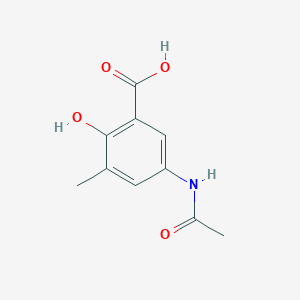
![Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-](/img/structure/B246415.png)
![2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one](/img/structure/B246419.png)
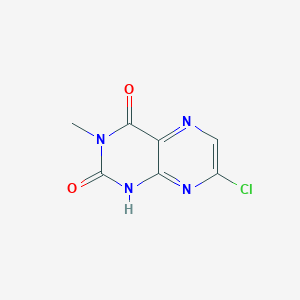
![1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B246427.png)
![[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B246432.png)
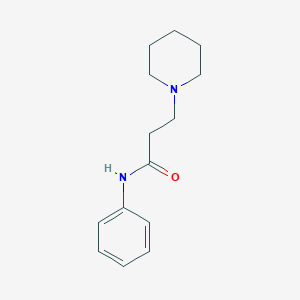
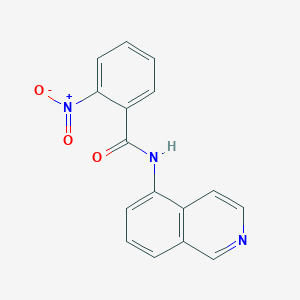
![2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B246449.png)